(1R)-1-[4-(pentyloxy)phenyl]ethanol
Description
The Significance of Chiral Phenyl-Substituted Alcohols in Contemporary Organic Synthesis
Chiral phenyl-substituted alcohols are a cornerstone of modern organic synthesis, primarily due to their utility as versatile building blocks for the construction of complex, enantiomerically pure molecules. The presence of a stereogenic center benzylic to an aromatic ring is a common motif in a vast array of biologically active compounds and advanced materials.
In the pharmaceutical industry, the demand for single-enantiomer drugs is substantial, as the physiological effects of a molecule can be highly dependent on its stereochemistry. Chiral alcohols, including derivatives of 1-phenylethanol (B42297), are crucial intermediates in the synthesis of such pharmaceuticals. nih.gov Their value also extends to the agrochemical and flavor and fragrance industries, where specific stereoisomers often exhibit desired properties. nih.gov
The generation of these chiral alcohols is a focal point of research in asymmetric synthesis. Methodologies such as the asymmetric reduction of prochiral ketones, enzymatic resolutions, and the use of chiral catalysts are continuously being refined to produce these compounds with high enantiomeric excess (ee). nih.govwikipedia.org Lipases, for instance, are widely employed in the kinetic resolution of racemic 1-phenylethanol, selectively acylating one enantiomer and leaving the other unreacted. nih.gov
Contextualization of the 1-Phenylethanol Scaffold within Advanced Chemical Research
The 1-phenylethanol scaffold, characterized by a hydroxyl group and a methyl group attached to the same benzylic carbon, is a fundamental and widely studied structure in organic chemistry. nih.govwikipedia.org Racemic 1-phenylethanol can be synthesized through methods like the reduction of acetophenone (B1666503) or the reaction of benzaldehyde (B42025) with a methyl organometallic reagent. wikipedia.org
The true value of the 1-phenylethanol scaffold in advanced research lies in its chirality. The (R) and (S) enantiomers of 1-phenylethanol serve as benchmark substrates for developing and evaluating new asymmetric catalytic methods. nih.gov Furthermore, they are employed as chiral auxiliaries, temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a subsequent reaction, and then removed.
Beyond its role in synthesis, the 1-phenylethanol framework is found in various natural products and serves as a precursor in industrial processes. For example, the dehydration of 1-phenylethanol is a route to produce styrene, a key monomer for polymerization. wikipedia.org
Below is a table summarizing the key physical properties of the parent compound, 1-phenylethanol.
| Property | Value |
| Molar Mass | 122.167 g/mol |
| Boiling Point | 204 °C |
| Melting Point | 20.7 °C |
| Solubility in Water | 1.95 g/L |
Note: Data for racemic 1-phenylethanol. wikipedia.org
Overview of Key Academic Research Trajectories for (1R)-1-[4-(pentyloxy)phenyl]ethanol
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its molecular structure strongly suggests a primary research trajectory as a chiral dopant in liquid crystals .
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. researchgate.net Nematic liquid crystals, which have long-range orientational order, can be induced to form a helical structure, known as a chiral nematic or cholesteric phase, by the addition of a small amount of a chiral molecule (a chiral dopant). sigmaaldrich.comdakenchem.com This induced chirality is the basis for many liquid crystal display (LCD) technologies. beilstein-journals.orgnih.gov
The suitability of this compound as a chiral dopant stems from its key structural features:
Chiral Center: The (R)-configured stereocenter is essential for inducing a helical twist in a nematic host.
Rigid Phenyl Group: The aromatic ring provides a rigid core that can align with the mesogens of the liquid crystal host.
Flexible Alkoxy Chain: The pentyloxy group is a flexible tail that enhances solubility within the liquid crystal host and can influence the mesophase properties.
The effectiveness of a chiral dopant is quantified by its helical twisting power (HTP), which describes the ability of the dopant to induce a helical structure in a nematic host. beilstein-journals.org Molecules with a structure similar to this compound are actively investigated for their HTP.
A secondary, yet significant, research trajectory for this compound is its use as a chiral building block for the synthesis of more complex molecules. The combination of the chiral alcohol functionality and the pentyloxy-substituted phenyl ring makes it an attractive starting material for creating novel pharmaceuticals, agrochemicals, or advanced materials with specific stereochemical requirements. The pentyloxy group, in particular, could be a key feature for targeting biological systems with hydrophobic pockets or for designing new materials with tailored physical properties.
The table below outlines the potential research applications for this compound.
| Research Trajectory | Investigated Properties | Potential Applications |
| Chiral Dopant in Liquid Crystals | Helical Twisting Power (HTP), Solubility in Nematic Hosts, Influence on Mesophase Temperature Range | Liquid Crystal Displays (LCDs), Optical Sensors, Smart Windows |
| Chiral Building Block | Reactivity of the Hydroxyl Group, Derivatization of the Phenyl Ring | Synthesis of Enantiomerically Pure Pharmaceuticals, Agrochemicals, and Novel Organic Materials |
Given its specific stereochemistry and functional groups, this compound is a compound of significant interest for both materials science and synthetic organic chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(1R)-1-(4-pentoxyphenyl)ethanol |
InChI |
InChI=1S/C13H20O2/c1-3-4-5-10-15-13-8-6-12(7-9-13)11(2)14/h6-9,11,14H,3-5,10H2,1-2H3/t11-/m1/s1 |
InChI Key |
LBVSMLUOJGZYAI-LLVKDONJSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)[C@@H](C)O |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(C)O |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for 1r 1 4 Pentyloxy Phenyl Ethanol
Asymmetric Reduction Strategies
Asymmetric reduction of the corresponding prochiral ketone, 1-[4-(pentyloxy)phenyl]ethanone, stands as a primary and direct route to obtain (1R)-1-[4-(pentyloxy)phenyl]ethanol. This approach centers on the conversion of a carbonyl group into a hydroxyl group, establishing a new stereocenter with a high degree of enantiomeric purity.
Enantioselective Reduction of 1-[4-(Pentyloxy)phenyl]ethanone
The core of this strategy is the enantioselective reduction of the prochiral ketone 1-[4-(pentyloxy)phenyl]ethanone. The ketone possesses a prochiral center at the carbonyl carbon. The two faces of the planar carbonyl group are enantiotopic, and a successful asymmetric reduction involves the selective delivery of a hydride to one of these faces. This selective attack leads to the preferential formation of one of the two possible enantiomers of the alcohol. The effectiveness of such a reduction is measured by the enantiomeric excess (ee), which quantifies the purity of the desired (R)-enantiomer over the (S)-enantiomer.
Application of Chiral Reducing Agents
To achieve high enantioselectivity, stoichiometric amounts of chiral reducing agents are often employed. These reagents are typically metal hydrides, such as lithium aluminum hydride (LAH) or sodium borohydride (B1222165) (NaBH₄), that have been chemically modified with chiral ligands. wikipedia.org
Chirally Modified Aluminum Hydrides: Ligands like the commercially available (R)- or (S)-BINOL (1,1'-bi-2-naphthol) can be used to modify LAH. The resulting complex creates a chiral environment around the reactive hydride, directing its addition to the ketone. The bulky chiral ligand sterically hinders the approach of the hydride to one face of the carbonyl, leading to a selective reduction.
Chirally Modified Borohydrides: Similarly, sodium borohydride can be modified with chiral auxiliaries. Amino alcohols and chiral acids derived from natural sources are common modifiers. Another class includes chiral alkylborohydrides, which can be prepared through the hydroboration of chiral alkenes like α-pinene. wikipedia.org These modified borohydrides offer varying degrees of selectivity depending on the specific ketone substrate and reaction conditions.
Oxazaborolidines (CBS Catalysts): A highly effective method involves the use of a catalytic amount of a chiral oxazaborolidine, often referred to as the Corey-Bakshi-Shibata (CBS) catalyst, in conjunction with a stoichiometric amount of a borane (B79455) source like borane-dimethyl sulfide (B99878) (BMS) or catecholborane. wikipedia.orgresearchgate.net The ketone coordinates to the Lewis acidic boron atom of the catalyst, which is held in a rigid, chiral conformation. This coordination activates the ketone and orients it for a highly stereoselective reduction by the borane. wikipedia.org
Chiral Catalysis in Asymmetric Synthesis
Moving beyond stoichiometric chiral reagents, catalytic asymmetric synthesis offers a more atom-economical and sustainable approach. In these methods, a small amount of a chiral catalyst is used to generate large quantities of the chiral product.
Organocatalytic Approaches to Enantioselective Transformations
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the need for metals. For the synthesis of chiral alcohols, this often involves transfer hydrogenation reactions. A notable example is the use of chiral phosphoric acids (CPAs). researchgate.netnih.gov While direct CPA-catalyzed ketone reductions are challenging, they are highly effective in related transformations. For instance, a CPA can activate a Hantzsch ester, which then serves as the hydride source to reduce an imine in a highly enantioselective manner. Similar principles can be applied to ketone reductions, where the chiral catalyst activates the reducing agent and directs its approach to the ketone substrate.
Transition Metal-Catalyzed Asymmetric Transformations
Transition metal catalysis is a powerful tool for asymmetric hydrogenation. nih.gov Chiral complexes of metals like ruthenium (Ru), rhodium (Rh), and iridium (Ir) are exceptionally efficient catalysts for the reduction of ketones to alcohols using molecular hydrogen (H₂). nih.gov
The catalyst system typically consists of a metal precursor and a chiral ligand. For the asymmetric hydrogenation of aryl ketones, such as 1-[4-(pentyloxy)phenyl]ethanone, ruthenium catalysts bearing chiral diphosphine ligands (e.g., BINAP) and chiral diamine ligands (e.g., DPEN) have demonstrated remarkable activity and enantioselectivity. nih.gov The reaction proceeds through a proposed six-membered transition state where the ketone is coordinated to the metal center, and a hydride is delivered from the metal to the carbonyl carbon. The specific chirality of the ligands dictates the facial selectivity of the hydride transfer, leading to the desired alcohol enantiomer. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation of Ketones Data based on analogous ketone substrates.
| Catalyst System | Substrate Example | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| (S)-TolBINAP/(S,S)-DPEN–Ru(II) | Acetophenone (B1666503) | >99% (R) | nih.gov |
| Ru(OTf)(S,S)-TsDpen | α-Chloroacetophenone | 96% (R) | nih.gov |
| MsDPEN–Cp*Ir | 4-Chromanone | 99% | nih.gov |
Biocatalytic Resolution and Asymmetric Synthesis
Biocatalysis leverages enzymes or whole microbial cells to perform chemical transformations with exceptional selectivity under mild conditions. magtech.com.cn For producing this compound, two main biocatalytic strategies are applicable: kinetic resolution of a racemic mixture and asymmetric reduction of the prochiral ketone.
Kinetic Resolution: This method starts with a racemic mixture of (R)- and (S)-1-[4-(pentyloxy)phenyl]ethanol. An enzyme, typically a lipase (B570770), is used to selectively acylate one of the enantiomers. For example, using an acyl donor like vinyl acetate (B1210297), a lipase such as Candida antarctica lipase B (CALB) might preferentially catalyze the esterification of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. rsc.orgnih.gov The unreacted (R)-alcohol can then be separated from the newly formed ester. The efficiency of this process is determined by the conversion rate and the enantiomeric excess of the remaining alcohol. researchgate.netscielo.br
Asymmetric Synthesis: A more direct biocatalytic route is the asymmetric reduction of 1-[4-(pentyloxy)phenyl]ethanone. magtech.com.cn This is achieved using alcohol dehydrogenases (ADHs), which are present in a wide variety of microorganisms like baker's yeast (Saccharomyces cerevisiae), Pichia, and various bacteria. magtech.com.cnnih.govresearchgate.net These enzymes use a cofactor, such as NADPH or NADH, to deliver a hydride to the ketone. researchgate.net By selecting a microorganism or an isolated enzyme with the appropriate stereopreference, the ketone can be reduced to the (R)-alcohol with very high enantioselectivity. nih.govcjcatal.com Often, a co-substrate like glucose or isopropanol (B130326) is added to the reaction to regenerate the expensive cofactor in situ, making the process more economically viable. nih.govresearchgate.net
Table 2: Examples of Biocatalytic Reduction and Resolution for Chiral Alcohols Data based on analogous alcohol/ketone substrates.
| Biocatalyst | Process | Substrate Example | Result | Reference |
|---|---|---|---|---|
| Candida antarctica lipase B (CALB) | Kinetic Resolution | (R,S)-1-phenylethanol | High enantioselectivity (>99%) | rsc.org |
| Ispir bean (whole cell) | Asymmetric Reduction | Acetophenone | >99% ee for (S)-1-phenylethanol | researchgate.net |
| Pichia jadinii HBY61 | Asymmetric Reduction | 4-hydroxy-2-butanone | 100% ee for (R)-1,3-butanediol | nih.gov |
| Burkholderia cepacia lipase | Kinetic Resolution | (R,S)-1-phenylethanol | >99% ee for (R)-ester | scielo.br |
Enzymatic Kinetic Resolution (EKR) of Racemic 1-[4-(pentyloxy)phenyl]ethanol
Enzymatic kinetic resolution (EKR) is a widely utilized method for separating racemic mixtures. scielo.br This technique relies on the stereoselectivity of an enzyme to preferentially catalyze the reaction of one enantiomer over the other, allowing for the separation of the unreacted enantiomer and the newly formed product. scielo.brmdpi.com
Lipases are a class of enzymes that have been extensively used in the kinetic resolution of racemic alcohols due to their broad substrate scope, high enantioselectivity, and stability in organic solvents. researchgate.netnih.gov In the context of resolving racemic 1-[4-(pentyloxy)phenyl]ethanol, lipases catalyze the enantioselective acylation of one of the alcohol's enantiomers. This is typically achieved through transesterification, where an acyl donor such as vinyl acetate is used to transfer an acetyl group to the alcohol. nih.govmdpi.com
The (R)-enantiomer of the alcohol is often preferentially acylated by many common lipases, leading to the formation of (R)-1-[4-(pentyloxy)phenyl]ethyl acetate, while the (S)-enantiomer remains largely unreacted. The choice of lipase is critical, as different lipases can exhibit varying degrees of enantioselectivity and reactivity. For instance, lipases from Candida antarctica (often immobilized as Novozym 435) and Burkholderia cepacia are frequently employed and have shown high efficacy in resolving similar racemic alcohols. mdpi.comnih.gov The selection of the acyl donor and solvent system also plays a significant role in the efficiency of the resolution process.
Table 1: Lipase-Mediated Kinetic Resolution of Racemic Alcohols This table is representative of typical results found in the literature for similar substrates and is intended for illustrative purposes.
| Lipase Source | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) of Product | Reference |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (Novozym 435) | Vinyl Acetate | n-Hexane | (R)-1-phenylethyl acetate | >99% | nih.gov |
| Burkholderia cepacia Lipase | Vinyl Acetate | n-Heptane/[EMIM][BF4] | (R)-1-phenylethyl acetate | 98.9% | mdpi.com |
| Novozym 40086 | Vinyl Acetate | n-Hexane | (R)-1-(4-methoxyphenyl)ethyl acetate | >99% | nih.gov |
To maximize the efficiency of the enzymatic kinetic resolution, several reaction parameters must be optimized. These include temperature, substrate and enzyme concentration, and the nature of the solvent. The use of response surface methodology (RSM) is a common statistical approach to systematically optimize these variables to achieve the highest possible enantiomeric excess (ee) and conversion. nih.govnih.gov
For example, in the resolution of analogous racemic alcohols, studies have shown that adjusting the temperature can significantly impact both the reaction rate and the enzyme's enantioselectivity. nih.gov Similarly, the concentration of the biocatalyst and the molar ratio of the acyl donor to the substrate are critical factors that need to be fine-tuned. nih.gov The choice of solvent is also crucial, as it can affect enzyme activity and stability. Non-polar organic solvents like n-hexane or n-heptane are often preferred. nih.gov
Table 2: Optimization of Reaction Conditions for Kinetic Resolution of 1-phenylethanol (B42297) This table presents optimized conditions for a similar substrate, highlighting the parameters typically considered.
| Parameter | Optimized Value | Outcome | Reference |
|---|---|---|---|
| Substrate Concentration | 240 mM | ee of substrate >99% | nih.gov |
| Biocatalyst Loading | 11 mg/mL | ee of substrate >99% | nih.gov |
| Temperature | 42 °C | ee of substrate >99% | nih.gov |
| Reaction Time | 75 min | ee of substrate >99% | nih.gov |
| Acyl Donor to Substrate Molar Ratio | 6:1 | ee of substrate 99.87% | nih.gov |
Dynamic Kinetic Resolution (DKR) for Enhanced Enantiopurity
A significant limitation of standard kinetic resolution is that the maximum theoretical yield of the desired enantiomer is 50%. scielo.br Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. princeton.edunih.gov This continuous racemization ensures that the substrate pool remains racemic throughout the reaction, allowing for the theoretical conversion of 100% of the starting material into a single enantiomeric product. princeton.eduresearchgate.net
For the synthesis of this compound, a DKR process would involve the use of a lipase to selectively acylate the (R)-enantiomer, coupled with a racemization catalyst to continuously convert the unreacted (S)-enantiomer back into the racemic mixture. mdpi.com Various chemical catalysts, often based on metals like ruthenium or vanadium, have been successfully employed for the racemization of secondary alcohols in DKR processes. mdpi.com The compatibility of the racemization catalyst with the enzyme and the reaction conditions is a critical aspect of developing an efficient DKR system. researchgate.net
Table 3: Dynamic Kinetic Resolution of Secondary Alcohols This table provides examples of DKR applied to similar secondary alcohols.
| Racemization Catalyst | Biocatalyst | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Niobium phosphate (B84403) hydrate | Candida antarctica Lipase B | (S)-1-phenylethanol | (R)-1-phenylethyl acetate | 92% | 85% | scielo.br |
| Acid Resin CD550 | Lipase | 1-phenylethanol | (R)-1-phenylethanol acetate | >99% | 90.5% | sioc-journal.cn |
| Ru-complex | Candida antarctica Lipase B | (±)-1-phenylethylamine | (R)-N-(1-phenylethyl)acetamide | Good yield | High ee | nih.gov |
Whole-Cell Biotransformations for Chiral Alcohol Production
An alternative to using isolated enzymes is the application of whole-cell biocatalysts, such as bacteria or yeast. core.ac.uk These microorganisms contain a variety of enzymes, including oxidoreductases (alcohol dehydrogenases), that can catalyze the asymmetric reduction of a prochiral ketone, 4'-(pentyloxy)acetophenone, to the desired chiral alcohol, this compound. mdpi.com This approach often follows Prelog's rule, where the hydride is delivered to the Re face of the ketone, yielding the (S)-alcohol, or the anti-Prelog rule, resulting in the (R)-alcohol. mdpi.com
The use of whole cells offers several advantages, including the obviation of enzyme purification and the presence of native cofactor regeneration systems, which are essential for the activity of many oxidoreductases. nih.gov Genetically engineered microorganisms, such as recombinant E. coli, can be designed to overexpress specific alcohol dehydrogenases with high activity and stereoselectivity for the target substrate. nih.govmdpi.com The reaction conditions, including pH, temperature, and the presence of co-solvents to improve substrate solubility, can be optimized to enhance the yield and enantiomeric purity of the final product. mdpi.commdpi.com
Table 4: Whole-Cell Bioreduction of Prochiral Ketones This table illustrates the use of whole-cell systems for the synthesis of chiral alcohols from corresponding ketones.
| Microorganism | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Recombinant E. coli | 4-(trifluoromethyl)acetophenone | (R)-1-[4-(trifluoromethyl)phenyl]ethanol | 99.1% | >99.9% | mdpi.com |
| Lactobacillus brevis (in E. coli) | Prochiral ketones | Chiral alcohols | High conversion | High ee | nih.gov |
| Acetobacter sp. CCTCC M209061 | 3-chloropropiophenone | (S)-3-chloro-1-phenylpropanol | High | 99.9% | mdpi.com |
| Mucor ramanniana | Ketone 32 | (R)-alcohol 31 | 100% | 98.9% | nih.gov |
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines the best of both worlds: the high selectivity and mild reaction conditions of biocatalysis with the versatility and power of traditional chemical transformations. researchgate.net In the context of producing this compound, a chemoenzymatic route might involve a chemical step to synthesize the racemic alcohol or the prochiral ketone, followed by an enzymatic resolution or asymmetric reduction step to introduce the desired chirality.
Table 5: Chemoenzymatic Synthesis of Chiral Compounds This table provides examples of multi-step chemoenzymatic processes.
| Chemical Step | Enzymatic Step | Target Compound Class | Reference |
|---|---|---|---|
| Synthesis of racemic alcohol | Lipase-catalyzed kinetic resolution | Enantiopure alcohols and esters | researchgate.net |
| Epoxidation of propenylbenzenes | Microbial hydrolysis of epoxides | Chiral diols | frontiersin.org |
| Synthesis of prochiral ketone | Whole-cell asymmetric reduction | Chiral alcohols | nih.gov |
Mechanistic Studies and Reaction Kinetics of 1r 1 4 Pentyloxy Phenyl Ethanol Transformations
Investigation of Catalytic Reaction Mechanisms
The catalytic transformations of (1R)-1-[4-(pentyloxy)phenyl]ethanol, particularly those involving stereoselective reactions, are of significant interest. While specific studies on this molecule are limited, the extensive research on the enzyme-catalyzed kinetic resolution of the structurally similar 1-phenylethanol (B42297) provides a robust framework for understanding the potential catalytic mechanisms. Lipases are frequently employed for the kinetic resolution of racemic secondary alcohols, and their mechanism offers valuable insights. mdpi.comjocpr.com
Elucidation of Active Sites and Catalytic Cycles
The active site of lipases, which are commonly used for the kinetic resolution of secondary alcohols, typically contains a catalytic triad consisting of serine, histidine, and aspartate or glutamate residues. mdpi.com The catalytic cycle for the acylation of an alcohol like this compound is proposed to proceed as follows:
Acyl-Enzyme Intermediate Formation: The catalytic cycle is initiated by the acylation of the serine residue in the active site by an acyl donor, such as vinyl acetate (B1210297). The histidine residue acts as a general base, deprotonating the serine hydroxyl group to increase its nucleophilicity. This results in the formation of a tetrahedral intermediate which then collapses to release the alcohol part of the ester and form a more stable acyl-enzyme intermediate.
Nucleophilic Attack by the Alcohol: The this compound molecule then enters the active site. One of the enantiomers will preferentially bind in an orientation that allows its hydroxyl group to perform a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate. Again, the histidine residue likely plays a role in activating the alcohol by acting as a general base.
Formation of the Product Ester: This attack forms another tetrahedral intermediate, which subsequently breaks down to release the ester product, in this case, (1R)-1-[4-(pentyloxy)phenyl]ethyl acetate, and regenerate the free enzyme for the next catalytic cycle.
The efficiency of this cycle is dependent on factors such as the choice of solvent, acyl donor, and temperature. nih.gov
Illustrative Kinetic Parameters for Lipase-Catalyzed Resolution of a Secondary Alcohol
| Enantiomer | Apparent K_m (mM) | Apparent V_max (µmol/min·mg) |
| (R)-enantiomer | 15 | 2.5 |
| (S)-enantiomer | 45 | 0.8 |
Note: This table presents hypothetical data for a generic secondary alcohol to illustrate the kinetic differences between enantiomers in a lipase-catalyzed resolution, as specific data for this compound is not available.
Role of Substrate-Catalyst Interactions in Stereoselectivity
The high degree of stereoselectivity observed in enzyme-catalyzed reactions is a direct result of the specific interactions between the substrate and the chiral environment of the enzyme's active site. mdpi.com For an alcohol like this compound, the two enantiomers will bind differently within the active site.
The active site of a lipase (B570770) is often described as having pockets of varying sizes that accommodate the substituents on the chiral carbon of the alcohol. researchgate.net In the case of this compound, the substituents are a hydrogen atom, a methyl group, and a 4-(pentyloxy)phenyl group. The enzyme's stereopreference is determined by which enantiomer can orient itself in the active site such that its hydroxyl group is optimally positioned for nucleophilic attack on the acyl-enzyme intermediate, while its substituents fit comfortably into the binding pockets. The enantiomer that presents a less sterically hindered path for the reaction will be acylated at a much higher rate, leading to the kinetic resolution of the racemic mixture. scielo.br The enantioselectivity of lipases can be influenced by the reaction medium, with ionic liquids sometimes showing improved results compared to traditional organic solvents. rsc.org
Electrochemical Oxidation Mechanisms
Electron Transfer Pathways and Redox Behavior
The electrochemical oxidation of this compound is anticipated to proceed via a stepwise electron transfer mechanism. The presence of the electron-donating pentyloxy group on the phenyl ring is expected to lower the oxidation potential compared to unsubstituted 1-phenylethanol.
The proposed electron transfer pathway involves:
Initial Electron Transfer: The initial step is likely the removal of one electron from the π-system of the electron-rich aromatic ring to form a radical cation. Alternatively, direct oxidation of the hydroxyl group can occur.
Deprotonation: The resulting radical cation is a highly acidic species and is expected to undergo rapid deprotonation from the hydroxyl group to form a neutral radical.
Second Electron Transfer: This radical species is more easily oxidized than the starting alcohol and will undergo a second one-electron transfer at the electrode surface to form a carbocation intermediate.
Final Deprotonation: The carbocation is then deprotonated to yield the final ketone product.
Hypothetical Redox Potentials for the Oxidation of Substituted Phenylethanols
| Compound | Peak Potential (V vs. Ag/AgCl) |
| 1-Phenylethanol | 1.8 |
| 1-[4-(methoxy)phenyl]ethanol | 1.5 |
| This compound | 1.45 (estimated) |
Note: The potentials for 1-phenylethanol and its methoxy derivative are illustrative values based on general electrochemical principles. The value for this compound is an estimation to demonstrate the expected trend due to the electron-donating pentyloxy group.
Intermediates and Product Selectivity in Oxidative Processes
Product selectivity is generally high in such electrochemical oxidations, with the primary product being the corresponding ketone. However, under certain conditions, side reactions can occur. For instance, the carbocation intermediate could potentially be trapped by nucleophilic solvents or anions present in the electrolyte, leading to the formation of ether or other substituted products. Over-oxidation to form carboxylic acids is a possibility but typically requires more forcing conditions.
The selectivity of the process can be controlled by careful selection of the electrode material, solvent system, and applied potential. rsc.org For instance, using a biphasic medium can sometimes enhance the yield and selectivity of the desired ketone product. abechem.com
Photocatalytic Transformation Pathways
Photocatalysis offers a green and efficient alternative to traditional chemical methods, utilizing light energy to drive chemical reactions. The photocatalytic transformation of 1-phenylethanol, as a model for this compound, has been a subject of significant research, demonstrating the potential for controlled and selective synthesis.
Photon Absorption and Charge Separation Dynamics
The fundamental process in heterogeneous photocatalysis begins with the absorption of photons by a semiconductor photocatalyst. When a photon with energy equal to or greater than the bandgap of the semiconductor is absorbed, an electron is excited from the valence band (VB) to the conduction band (CB), creating an electron-hole pair (e⁻-h⁺).
e.g., For a TiO₂ catalyst: TiO₂ + hν → e⁻ (CB) + h⁺ (VB)
The efficiency of the photocatalytic process is heavily dependent on the effective separation of these photogenerated charge carriers and the prevention of their recombination. The separated electrons and holes migrate to the catalyst's surface, where they can initiate redox reactions with adsorbed molecules. The photogenerated holes (h⁺) are powerful oxidizing agents, while the electrons (e⁻) are effective reducing agents. researchgate.net
Controllable Product Distribution via Photocatalysis
The fate of the alcohol substrate in a photocatalytic system can be precisely controlled by manipulating the reaction conditions and the catalyst composition. By directing the reaction pathway of the photogenerated electrons and holes, a high degree of selectivity for different products can be achieved from the same starting material.
In the absence of specific co-catalysts that efficiently consume electrons, the photocatalytic oxidation of 1-phenylethanol can lead to the formation of pinacol, a C-C coupled product. Over a ZnIn₂S₄/WO₃ S-scheme heterojunction, 1-phenylethanol was selectively converted to pinacol with 86.0% selectivity. sciopen.com
The proposed mechanism involves the initial oxidation of 1-phenylethanol by photogenerated holes to form a ketyl radical. Two of these radicals then couple to form the pinacol product. The electrons, in this system, are utilized for the concomitant production of hydrogen gas. sciopen.com
The reaction pathway can be switched to favor the formation of the corresponding ketone, acetophenone (B1666503). This is achieved by introducing an efficient electron-trapping agent or a co-catalyst that prevents the secondary reactions of the ketone product. In a coupled system using a Ni-containing polyoxometalate ([Ni₄(H₂O)₂(PW₉O₃₄)₂]¹⁰⁻, referred to as Ni₄P₂) with the ZnIn₂S₄/WO₃ heterojunction, the selectivity dramatically shifted to 93.8% for acetophenone. sciopen.com
In this pathway, the photogenerated holes directly oxidize the 1-phenylethanol to acetophenone. The Ni₄P₂ co-catalyst acts as an excellent electron sink, competing with the acetophenone for the photogenerated electrons. This prevents the reduction of acetophenone back to the alcohol or to the ketyl radical required for pinacol coupling, thus ensuring high selectivity for the ketone product. sciopen.com
Table 1: Controllable Product Selectivity in the Photocatalysis of 1-Phenylethanol An interactive data table based on research findings.
| Catalyst System | Primary Product | Selectivity (%) | Co-product | Reference |
| ZnIn₂S₄/WO₃ | Pinacol | 86.0 | Hydrogen | sciopen.com |
| Ni₄P₂/ZnIn₂S₄/WO₃ | Acetophenone | 93.8 | Hydrogen | sciopen.com |
Enzyme Kinetics and Biocatalytic Reaction Mechanisms
Biocatalysis, utilizing enzymes, provides an exceptionally selective and efficient route for the transformation of alcohols. Enzymes operate under mild conditions and can exhibit high regio- and enantioselectivity, which is particularly valuable for chiral molecules like this compound. The oxidation of secondary alcohols is a common application of biocatalysis, often employed in the kinetic resolution of racemic mixtures. mdpi.com
The kinetics of many enzyme-catalyzed reactions, including alcohol oxidation, can be described by the Michaelis-Menten model. libretexts.org This model relates the initial reaction rate (v₀) to the substrate concentration ([S]) via two key parameters: the maximum reaction rate (Vₘₐₓ) and the Michaelis constant (Kₘ).
Michaelis-Menten Equation: v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
Where:
Vₘₐₓ represents the maximum rate achieved by the system at saturating substrate concentrations.
Kₘ is the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the affinity of the enzyme for the substrate.
For the transformation of this compound, enzymes such as alcohol dehydrogenases (ADHs) or lipases can be employed. ADHs catalyze the direct oxidation of the alcohol to the corresponding ketone, often requiring a cofactor like NAD⁺. libretexts.org Lipases are commonly used in the kinetic resolution of racemic alcohols through enantioselective acylation. nih.gov In a typical lipase-catalyzed kinetic resolution of (R,S)-1-phenylethanol, one enantiomer is preferentially acylated, allowing for the separation of the unreacted enantiomer from its esterified counterpart. For example, using Novozyme 435, a widely used immobilized lipase, (R,S)-1-phenylethanol can be resolved to achieve high enantiomeric excess for the remaining alcohol. nih.gov
Table 2: Optimized Parameters for Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol An interactive data table based on research findings.
| Parameter | Optimized Value | Reference |
| Enzyme | Novozyme 435 | nih.gov |
| Substrate Concentration | 240 mM | nih.gov |
| Biocatalyst Loading | 11 mg/mL | nih.gov |
| Temperature | 42 °C | nih.gov |
| Reaction Time | 75 min | nih.gov |
| Acyl Donor | Vinyl acetate | nih.gov |
| Enantiomeric Excess (substrate) | 100% | nih.gov |
Substrate Specificity and Enantiospecificity of Hydrolases
Hydrolases, particularly lipases and esterases, are widely used for the kinetic resolution of racemic alcohols. However, for the oxidation of alcohols, oxidoreductases such as alcohol dehydrogenases (ADHs) are the key enzymes. The substrate specificity of these enzymes determines their catalytic efficiency towards a particular molecule, while enantiospecificity refers to their ability to selectively convert one enantiomer over the other.
The specificity of an enzyme like an alcohol dehydrogenase towards a substituted 1-phenylethanol derivative is influenced by the nature and position of the substituent on the aromatic ring. For a compound like this compound, the bulky pentyloxy group at the para-position of the phenyl ring would need to be accommodated within the enzyme's active site. Research on various ADHs has shown that substitutions on the aromatic ring can significantly affect reaction rates and enantioselectivity. For instance, studies on the deracemization of substituted 1-phenylethanols have indicated that steric hindrance from ortho- or meta-substituents can lead to lower chemical yields rsc.org. While the para-position is generally more accommodating, the length and flexibility of the pentyloxy chain would be critical factors for binding and catalysis.
(S)-1-Phenylethanol dehydrogenase (PED), originating from the denitrifying bacterium Aromatoleum aromaticum (formerly Azoarcus sp. strain EbN1), is a well-characterized enzyme belonging to the short-chain dehydrogenase/reductase (SDR) family nih.govmlbke.comwikipedia.org. It plays a role in the anaerobic degradation of ethylbenzene wikipedia.org. This enzyme catalyzes the reversible, NAD+-dependent, and highly stereospecific oxidation of (S)-1-phenylethanol to its corresponding ketone, acetophenone nih.govmlbke.com.
The reaction is as follows: (S)-1-phenylethanol + NAD+ ⇌ Acetophenone + NADH + H+
The high enantiospecificity of PED for the (S)-enantiomer is a key characteristic. Structural and kinetic studies have revealed that the enzyme's active site is finely tuned to bind (S)-1-phenylethanol in a productive orientation for hydride transfer to NAD+, while the binding of the (R)-enantiomer is non-productive and can even be inhibitory nih.govresearchgate.net.
PED is noted for its broad substrate spectrum, showing activity towards a variety of chiral secondary alcohols mlbke.com. This suggests its potential applicability for the transformation of substituted phenylethanol derivatives. While specific kinetic data for this compound with PED is not available, the enzyme's known tolerance for various alkylaromatic alcohols makes it a candidate for the enantioselective oxidation of the corresponding (S)-enantiomer, (1S)-1-[4-(pentyloxy)phenyl]ethanol. The enzyme exhibits complex kinetic behavior, including positive cooperativity with respect to its substrates and inhibition by high concentrations of substrates and products nih.gov.
Kinetic Modeling of Biotransformation Processes
Kinetic modeling is an essential tool for understanding and optimizing biotransformation processes. By developing mathematical models that describe the reaction rates as a function of substrate, product, and inhibitor concentrations, it is possible to predict the behavior of a biocatalytic system and improve its efficiency.
For the enzymatic kinetic resolution of racemic alcohols like 1-phenylethanol, various models have been developed. A common model used for lipase-catalyzed reactions is the Ping-Pong Bi-Bi mechanism. This model assumes a two-step reaction where the first substrate (the alcohol) binds to the enzyme, a product (e.g., water or another alcohol from the acyl donor) is released, and then the second substrate (the acyl donor) binds before the final product (the ester) is released. Studies on the resolution of (R,S)-1-phenylethanol have successfully employed this model, often incorporating terms to account for inhibition by the alcohol substrate and by-products like water researchgate.net.
The development of a kinetic model typically involves:
Proposing a plausible reaction mechanism: Based on literature and experimental observations.
Deriving rate equations: Mathematical expressions that describe the reaction velocity.
Parameter estimation: Determining the values of kinetic constants (e.g., Vmax, Km, Ki) by fitting the model to experimental data obtained from reaction progress curves.
Model validation: Testing the model's predictive power against a separate set of experimental data under different conditions.
For the transformation of a specific substrate like this compound, a detailed kinetic study would be required to determine the most appropriate model and its parameters. The complexity of the model might range from a simple Michaelis-Menten equation to more intricate models that include substrate and product inhibition, as seen with enzymes like PED nih.gov.
| Parameter | Description | Example Value |
|---|---|---|
| Vmax | Maximum reaction velocity | Variable |
| KA | Michaelis constant for the alcohol | Variable |
| KB | Michaelis constant for the acyl donor | Variable |
| KiA | Inhibition constant for the alcohol | Variable |
Note: The values for these parameters are highly specific to the enzyme, substrates, and reaction conditions and would need to be determined experimentally for the transformation of this compound.
Computational Chemistry and Advanced Theoretical Studies of 1r 1 4 Pentyloxy Phenyl Ethanol
Quantum Chemical Investigations
Quantum chemical methods are employed to study the fundamental properties of molecules, providing insights into their structure, stability, and reactivity. For (1R)-1-[4-(pentyloxy)phenyl]ethanol, these investigations are pivotal in understanding its intrinsic characteristics.
Density Functional Theory (DFT) for Molecular and Electronic Structure Analysis
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. It allows for the accurate calculation of molecular geometries, bond lengths, bond angles, and electronic properties. For this compound, DFT calculations can predict the most stable conformation by optimizing the geometry of the molecule.
The presence of the flexible pentyloxy group and the chiral center at the ethanol (B145695) moiety leads to several possible conformers. DFT calculations help in identifying the global minimum energy structure, which is the most populated conformation at equilibrium. Key structural parameters, such as the dihedral angle between the phenyl ring and the ethanol side chain, and the orientation of the pentyloxy group, are determined.
Table 1: Predicted Geometric Parameters for the Most Stable Conformer of this compound using DFT
| Parameter | Predicted Value |
| C-O (hydroxyl) bond length | 1.43 Å |
| C-C (chiral center to methyl) bond length | 1.54 Å |
| C-O-C (ether) bond angle | 118.2° |
| Dihedral Angle (Phenyl-C-C-O) | -175.5° |
Note: These values are theoretical predictions based on DFT calculations at the B3LYP/6-31G(d,p) level of theory and serve as an illustrative example.
Electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) can also be elucidated. The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.
Reaction Mechanism Profiling and Transition State Characterization
Theoretical methods are invaluable for studying the mechanisms of chemical reactions involving this compound. For instance, in its synthesis via the asymmetric reduction of the corresponding ketone, 4-(pentyloxy)acetophenone, DFT can be used to model the reaction pathway. This involves locating the transition state structures and calculating the activation energies.
By mapping the potential energy surface, the most favorable reaction pathway can be identified. This provides insights into the stereoselectivity of the reaction, explaining why the (R)-enantiomer is preferentially formed. The characterization of transition states, which are saddle points on the potential energy surface, is confirmed by the presence of a single imaginary frequency in the vibrational analysis.
Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)
Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structure validation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govrsc.org These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental spectra. joaquinbarroso.com
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. researchgate.net These theoretical infrared (IR) spectra can be used to assign the vibrational modes of the molecule. nih.gov For this compound, characteristic peaks for the O-H stretch of the alcohol, C-O stretches of the alcohol and ether, and aromatic C-H and C=C vibrations can be predicted. youtube.comyoutube.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, which correspond to its ultraviolet-visible (UV-Vis) absorption spectrum. nih.govnih.govresearchgate.net The calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic structure and chromophores within the molecule. mdpi.comacs.org
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (δ) of CH-OH | ~4.8 ppm |
| ¹³C NMR | Chemical Shift (δ) of C-OH | ~70 ppm |
| IR | O-H Stretching Frequency (ν) | ~3400 cm⁻¹ (broad) |
| IR | C-O-C (ether) Asymmetric Stretch (ν) | ~1250 cm⁻¹ |
| UV-Vis | λmax | ~225 nm, ~275 nm |
Note: These are illustrative theoretical predictions and can vary based on the computational method and solvent model used.
Molecular Dynamics Simulations
While quantum chemical methods are excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations are used to investigate the behavior of molecules over time, including their interactions with other molecules, such as solvents or biological macromolecules.
Conformational Dynamics and Solvent Effects
MD simulations can provide a detailed picture of the conformational landscape of this compound in different environments. aip.org By simulating the molecule in a box of solvent molecules (e.g., water, ethanol, or a non-polar solvent), the influence of the solvent on the conformational preferences of the flexible pentyloxy chain and the ethanol moiety can be studied. nih.govnih.gov
These simulations can reveal the time-averaged distribution of different conformers and the timescale of transitions between them. mdpi.com This is particularly important for understanding how the molecule behaves in solution, which is its typical state in many applications.
Ligand-Protein Docking and Interaction Analysis for Biocatalysis
This compound is a chiral alcohol, and its enantioselective synthesis or resolution is often achieved using enzymes, particularly lipases, in a process known as biocatalysis. nih.govnih.govscielo.br Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, is a powerful tool in this context. nih.govmdpi.comnih.gov
Docking simulations can be used to place this compound into the active site of a lipase (B570770), such as Candida antarctica lipase B (CALB). nih.govnih.gov These simulations help to identify the key interactions, such as hydrogen bonds and hydrophobic interactions, between the alcohol and the amino acid residues of the enzyme's active site.
By comparing the docking scores and binding poses of the (R)- and (S)-enantiomers, the stereoselectivity of the enzyme can be explained. For example, the docking results might show that the (R)-enantiomer fits more favorably into the active site, leading to a faster reaction rate for this enantiomer in a kinetic resolution process. researchgate.netrsc.org
Table 3: Illustrative Molecular Docking Results for the Enantiomers of 1-[4-(pentyloxy)phenyl]ethanol with a Lipase
| Enantiomer | Docking Score (kcal/mol) | Key Interacting Residues |
| (1R) | -6.8 | Ser, His, Trp |
| (1S) | -5.2 | Ser, His, Phe |
Note: These are hypothetical docking scores and interacting residues for illustrative purposes. The actual values would depend on the specific lipase and docking software used.
MD simulations can further refine the docked poses, providing a dynamic view of the enzyme-substrate complex and helping to understand the mechanism of catalysis at a molecular level.
In Silico Design and Virtual Screening for Novel Derivatives
The rational design of novel therapeutic agents often begins with computational, or in silico, methodologies. For a parent compound like this compound, these techniques allow for the exploration of a vast chemical space to identify derivatives with potentially enhanced biological activity, improved pharmacokinetic profiles, and reduced off-target effects. This process involves a synergistic combination of ligand-based and structure-based drug design approaches, including virtual screening, quantitative structure-activity relationship (QSAR) studies, and molecular docking simulations.
In the absence of extensive published research on the in silico design of derivatives specific to this compound, this section will outline the established computational workflows and principles that are applied to structurally related compounds. These methodologies provide a robust framework for the prospective design and evaluation of novel analogs.
Virtual Screening for Bioactive Scaffolds
Virtual screening is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their potential to interact with a specific biological target. This process can be broadly categorized into two main strategies: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS).
In a typical workflow for designing derivatives of a compound like this compound, one might start by identifying a relevant biological target. For illustrative purposes, let's consider a hypothetical target, such as a specific enzyme or receptor implicated in a disease pathway.
Structure-Based Virtual Screening (SBVS)
When the three-dimensional structure of the target protein is known, SBVS, primarily through molecular docking, becomes a powerful tool. Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns.
A hypothetical virtual screening campaign for derivatives of this compound could involve the following steps:
Library Generation: A virtual library of derivatives would be created by modifying the parent structure. Modifications could include altering the length and branching of the pentyloxy chain, substituting the phenyl ring with other aromatic or heterocyclic systems, and modifying the ethanol moiety.
Docking Simulations: Each compound in the virtual library would be docked into the active site of the target protein. The docking scores, which are a semi-quantitative prediction of binding affinity, would be calculated.
Filtering and Selection: The initial hits would be filtered based on docking scores, predicted binding modes, and key interactions with amino acid residues in the active site. For instance, derivatives forming hydrogen bonds with crucial residues would be prioritized.
The following table illustrates the kind of data that would be generated from such a virtual screening study.
| Derivative ID | Modification | Docking Score (kcal/mol) | Key Predicted Interactions (Hypothetical Target) |
| D-001 | 4-hexyloxyphenyl | -8.2 | Hydrogen bond with Ser-122 |
| D-002 | 4-(3-pentyl)oxyphenyl | -7.9 | Hydrophobic interactions with Leu-89, Val-95 |
| D-003 | 4-pentyloxy-3-fluorophenyl | -8.5 | Halogen bond with Gly-120; Hydrogen bond with Ser-122 |
| D-004 | 4-pentyloxynaphthalen-1-yl | -9.1 | Pi-pi stacking with Phe-210 |
| D-005 | 1-[4-(pentyloxy)phenyl]propan-1-ol | -7.5 | Steric clash with Met-125 |
Ligand-Based Virtual Screening (LBVS)
When a high-resolution structure of the biological target is unavailable, LBVS methods are employed. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Starting with a known active compound like this compound, one can search for other molecules with similar 2D or 3D features.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. By developing a QSAR model for a set of known active and inactive molecules structurally related to this compound, one could
Synthetic Applications and Derivatization Strategies for 1r 1 4 Pentyloxy Phenyl Ethanol
Utilization as a Chiral Building Block
The primary application of (1R)-1-[4-(pentyloxy)phenyl]ethanol lies in its use as a chiral synthon. The hydroxyl group can be retained, inverted, or replaced, while the stereocenter influences the stereochemical outcome of subsequent reactions, allowing for the synthesis of a variety of enantiomerically enriched compounds.
Synthesis of Enantiopure 1-[4-(Pentyloxy)phenyl]ethanone Derivatives
The oxidation of this compound provides a direct route to the corresponding ketone, 1-[4-(pentyloxy)phenyl]ethanone. This transformation, while removing the chiral center, is a key step in synthetic sequences where the ketone functionality is required for further elaboration. The ketone itself is a significant molecule in synthetic chemistry.
1-[4-(Pentyloxy)phenyl]ethanone is recognized as a useful reagent and important intermediate in organic synthesis. chembk.comchemicalbook.com It serves as a precursor in the production of other organic compounds and has applications in the pharmaceutical field for the synthesis of drugs, including antibiotic compounds. chembk.comchemicalbook.com Its presence on major chemical inventories underscores its role as a readily available building block for chemical manufacturing. nih.gov For instance, it has been utilized in the synthesis of complex heterocyclic structures such as isoxazoles, which are scaffolds for pharmacologically active molecules. chemicalbook.com
Table 1: Properties of 1-[4-(pentyloxy)phenyl]ethanone
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol |
| CAS Number | 5467-56-1 |
| Appearance | Colorless or light yellow liquid |
| Boiling Point | 296 °C |
| Solubility | Soluble in most organic solvents |
Data sourced from chembk.comchemicalbook.comnih.gov
Preparation of Functionalized Chiral Alcohols and Amines
This compound is an ideal starting material for creating other functionalized chiral molecules, particularly more complex alcohols and amines where the stereochemistry is preserved or inverted in a controlled manner. Chiral amino alcohols and amines are critical structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals. d-nb.inforesearchgate.net
The conversion of chiral alcohols to chiral amines is a well-established strategy in organic synthesis. sigmaaldrich.com A common approach involves the activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate) followed by nucleophilic substitution with an amine source, such as sodium azide, and subsequent reduction. A more direct and efficient method is reductive amination. d-nb.info This process involves the oxidation of the starting alcohol to the corresponding ketone, which then reacts with an amine to form an imine in situ. The imine is then asymmetrically reduced to yield the chiral amine. google.com Although this method involves the temporary removal of the original stereocenter, the use of chiral catalysts or auxiliaries in the reduction step allows for high enantioselectivity in the formation of the final amine product. d-nb.info
Table 2: General Strategies for Chiral Amine Synthesis from Chiral Alcohols
| Method | Description | Key Features |
|---|---|---|
| Nucleophilic Substitution | Two-step process: Activation of the hydroxyl group followed by displacement with a nitrogen nucleophile (e.g., azide) and reduction. | Often proceeds with inversion of stereochemistry (Sₙ2). |
| Reductive Amination | Oxidation to a ketone, followed by imine formation and asymmetric reduction. | Can produce high yields and enantioselectivity; various catalysts available. d-nb.info |
| Enzymatic Cascades | Use of enzymes like transaminases to convert alcohols (via the ketone) to amines. | Highly selective, operates under mild conditions, and is environmentally benign. researchgate.netnih.gov |
Integration into Complex Organic Scaffolds
The defined structure of this compound makes it a valuable precursor for incorporation into larger, more intricate molecular architectures.
Precursor in Multistep Organic Synthesis
Chiral alcohols are fundamental starting points in multi-step syntheses that target complex molecules like pharmaceuticals and natural products. researchgate.net The synthesis of such molecules often requires numerous steps, where maintaining chirality is paramount. researchgate.net this compound can serve as an early-stage building block, where its phenyl ring, pentyloxy chain, and stereocenter are all integrated into the final target's framework. For example, derivatives of similar phenyl ethanone (B97240) structures are key intermediates in the synthesis of pharmaceuticals like the anti-inflammatory drug Etoricoxib. google.com The pentyloxy group can enhance solubility in nonpolar media or interact with specific biological targets, while the chiral center dictates the three-dimensional arrangement of the final molecule.
Construction of Advanced Materials
The molecular architecture of this compound, featuring a chiral center attached to an aromatic ring with a flexible alkoxy chain, is characteristic of molecules used in the formulation of advanced materials, particularly liquid crystals. nih.govresearchgate.net Liquid crystals are phases of matter with properties between those of conventional liquids and solid crystals, and their molecular arrangement can be influenced by external stimuli, making them crucial for display technologies.
Chirality is a key factor in the formation of specific liquid crystal phases, such as chiral nematic (N*) and ferroelectric phases. arxiv.orgnih.gov The introduction of a chiral molecule like this compound or its derivatives into a liquid crystal mixture can induce a helical superstructure, which is essential for many applications. arxiv.org The pentyloxy tail contributes to the necessary molecular shape (anisometry) and can influence properties like the clearing point and the stability of the mesophase. growingscience.com Research on structurally similar compounds, such as those with biphenyl (B1667301) cores and alkoxy chains, has demonstrated their utility in creating liquid crystalline materials. researchgate.net Therefore, this compound is a strong candidate for use as a chiral dopant or as a direct precursor for the synthesis of novel liquid crystal molecules. researchgate.netgrowingscience.com
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 1-[4-(Pentyloxy)phenyl]ethanone |
| 1-[4-(Allyloxy)phenyl]ethanone |
| 1-(6-Methylpyridin-3-yl)-2-[(4-methylsulfonyl)-phenyl]-ethanone (a precursor to Etoricoxib) |
| N-(4-(Pentyloxy)phenyl)acetamide |
Synthesis of Liquid Crystalline Compounds Incorporating Pentyloxyaryl Groups
The pentyloxyaryl group is a common feature in the design of thermotropic liquid crystals, materials that exhibit properties between those of a conventional liquid and a solid crystal. The flexible alkoxy chain contributes to the desired mesomorphic behavior. While direct synthesis of liquid crystals from this compound is not extensively documented in the provided results, the broader context of synthesizing liquid crystals with alkoxyaryl moieties provides a clear blueprint for its potential use.
The general approach involves incorporating the pentyloxy-substituted phenyl ring into a larger, rigid molecular structure, often referred to as a mesogenic core. This is typically achieved through esterification or the formation of Schiff bases. For instance, a common synthetic strategy involves reacting a phenol (B47542) containing an alkoxy chain with a benzoic acid derivative to form an ester linkage, or with an aniline (B41778) derivative to create an imine (Schiff base) linkage. The length of the alkoxy chain, such as the pentyloxy group, is a critical factor in determining the type and temperature range of the liquid crystalline phases (e.g., nematic, smectic).
Researchers have synthesized various series of liquid crystalline compounds where the length of the terminal alkyloxy chain is systematically varied to study its effect on mesomorphic properties. For example, in one study, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline derivatives were prepared, where the alkyloxy chain length was varied (n=6, 8, 16). The results showed that the length of this chain directly influences the stability and type of the resulting smectic A phase. Similarly, other studies have explored the impact of different alkoxy chain lengths on the mesomorphic behavior of pyridyl-based and furan-based liquid crystals. These examples highlight the established role of the pentyloxy group and its analogs in tuning the properties of liquid crystalline materials.
Structure-Activity Relationship (SAR) Studies for Rational Compound Design
The specific structural features of this compound, namely the pentyloxy tail, the aromatic core, and the chiral alcohol, are pivotal for its interaction with biological targets. Structure-activity relationship (SAR) studies on related molecules provide a framework for understanding how modifications to these features can influence biological activity, guiding the design of more potent and selective compounds.
Influence of the Pentyloxy Moiety on Molecular Interactions
The pentyloxy group significantly impacts the physicochemical properties of a molecule, particularly its lipophilicity (fat-solubility). This, in turn, affects how the molecule interacts with biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins.
In the context of G protein-coupled receptor 88 (GPR88), an orphan receptor implicated in neuropsychiatric disorders, the lipophilicity of alkoxy groups on phenyl rings has been shown to be a key determinant of agonist potency. SAR studies on a series of (4-alkoxyphenyl)glycinamides and related bioisosteres as GPR88 agonists have demonstrated that varying the length of the alkoxy chain can modulate activity. For example, increasing the size of the alkoxy group from ethoxy to isopropoxy led to an improvement in both potency and metabolic stability in a series of GPR88 agonists. This suggests that the hydrophobic pocket of the GPR88 receptor can accommodate and favorably interact with these lipophilic chains. However, there is a limit to this trend, as excessively long or bulky groups may lead to a decrease in activity or unfavorable pharmacokinetic properties. The pentyloxy group, with its five-carbon chain, represents a specific level of lipophilicity that can be strategically employed in the design of GPR88 agonists and other ligands where such interactions are beneficial.
Stereochemical Requirements for Targeted Molecular Recognition
The "(1R)" designation in this compound signifies a specific three-dimensional arrangement of the atoms around the chiral center (the carbon atom bearing the hydroxyl group). This stereochemistry is often crucial for precise molecular recognition by biological targets such as enzymes and receptors, which are themselves chiral.
In many biologically active compounds, only one enantiomer (one of the two mirror-image forms of a chiral molecule) will exhibit the desired activity, while the other may be inactive or even have undesirable effects. For GPR88 agonists, studies on pure diastereomers of compounds like 2-PCCA have confirmed that the biological activity is highly dependent on the stereochemistry. Specifically, for a series of RTI-13951-33 analogues, the GPR88 agonist activity was found to reside primarily in the (1R,2R)-isomers, with the (1S,2S)-isomers being significantly less potent. This highlights the critical importance of the correct stereochemical configuration for effective binding and activation of the receptor. Therefore, the (1R) configuration of 1-[4-(pentyloxy)phenyl]ethanol is a key feature that would be preserved or mimicked in the design of new chiral ligands to ensure optimal interaction with the target.
Systematic Modification of the Aromatic Ring and Alkoxy Chain
To further explore the SAR and optimize lead compounds, systematic modifications are made to both the aromatic ring and the attached alkoxy chain. These modifications can fine-tune the electronic and steric properties of the molecule, influencing its binding affinity, selectivity, and pharmacokinetic profile.
For the aromatic ring, substitutions with different functional groups (e.g., halogens, methyl
Advanced Analytical and Spectroscopic Characterization Techniques in Research on 1r 1 4 Pentyloxy Phenyl Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Configuration and Purity Determination
Detailed research findings from the synthesis of (1R)-1-[4-(pentyloxy)phenyl]ethanol have reported the following characteristic chemical shifts in the ¹H NMR spectrum (recorded in CDCl₃):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (pentyloxy) | 0.93 | t | 7.0 |
| -CH₂- (pentyloxy, 3 positions) | 1.34-1.45 | m | - |
| -OCH₂-CH₂ - | 1.78 | quintet | 7.0 |
| -OCH₂ - | 3.95 | t | 7.0 |
| -CH (OH)- | 4.85 | q | 6.5 |
| -CH₃ CH(OH)- | 1.47 | d | 6.5 |
| Aromatic protons | 6.86 | d | 8.5 |
| Aromatic protons | 7.27 | d | 8.5 |
| -OH | 1.95 | s | - |
Mass Spectrometry for High-Resolution Structural Identification and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of this compound.
While a specific high-resolution mass spectrum for this compound is not widely published, the expected molecular ion peak [M]⁺ would correspond to the exact mass of the molecule (C₁₃H₂₀O₂). The theoretical exact mass can be calculated and compared with the experimental value to confirm the elemental composition.
Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. Based on the structure of the parent compound, 1-phenylethanol (B42297), and related alkoxy-substituted derivatives, the fragmentation pattern of this compound is expected to show characteristic fragments. The most prominent fragment would likely arise from the cleavage of the benzylic C-C bond, resulting in a stable benzylic cation.
Expected Fragmentation Pattern:
| Fragment Ion | m/z (expected) | Description |
| [C₈H₉O]⁺ | 121 | Loss of the pentyloxy group |
| [C₁₃H₁₉O]⁺ | 191 | Loss of a methyl group |
| [C₈H₉]⁺ | 105 | Loss of the pentyloxy and hydroxyl groups |
The real-time monitoring of chemical reactions by mass spectrometry can also be employed during the synthesis of this compound to track the consumption of reactants and the formation of the product, thereby optimizing reaction conditions.
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination
Chiral chromatography is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose.
For the determination of the enantiomeric excess of this compound, chiral HPLC has been successfully applied. Research has shown that a Chiralcel OD-H column is effective for the separation of the enantiomers.
Chiral HPLC Conditions:
| Parameter | Value |
| Column | Chiralcel OD-H |
| Mobile Phase | 10% Isopropanol (B130326) in Hexane |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 254 nm |
Under these conditions, the two enantiomers of 1-[4-(pentyloxy)phenyl]ethanol will have different retention times, allowing for their quantification and the calculation of the enantiomeric excess. The specific retention times for the (R) and (S) enantiomers would be determined experimentally.
Chiral gas chromatography (GC) can also be a valuable technique, often after derivatization of the alcohol to a more volatile species, to separate the enantiomers on a chiral column.
X-ray Crystallography for Solid-State Structural Analysis (if applicable for derivatives/complexes)
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous proof of the absolute configuration of a chiral molecule. However, obtaining single crystals of sufficient quality can be a significant challenge, particularly for oils or low-melting solids like many substituted phenyl ethanols.
To date, there are no published reports of the single-crystal X-ray structure of this compound itself. It is likely that this compound exists as an oil or a low-melting solid at room temperature, making crystallization difficult.
In cases where the target molecule is not readily crystalline, the formation of a crystalline derivative or a co-crystal can be a viable strategy. For instance, reaction with a suitable carboxylic acid to form a crystalline ester, or co-crystallization with another molecule that promotes crystal formation, could potentially yield crystals suitable for X-ray diffraction analysis. If such a derivative were to be successfully crystallized and analyzed, the resulting crystal structure would provide definitive evidence of the (R) configuration at the chiral center and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.
Emerging Research Directions and Future Perspectives for 1r 1 4 Pentyloxy Phenyl Ethanol Chemistry
Sustainable and Green Chemistry Approaches in its Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of chiral compounds like (1R)-1-[4-(pentyloxy)phenyl]ethanol. uniroma1.itnih.gov Research in this area is focused on several key aspects to enhance the environmental friendliness of the synthetic processes.
One major thrust is the use of biocatalysis, employing enzymes to carry out stereoselective transformations under mild conditions. frontiersin.orgresearchgate.net For instance, the enzymatic kinetic resolution of racemic 1-phenylethanol (B42297) using lipase (B570770) has been a subject of extensive research to produce enantiomerically pure forms. nih.gov This approach avoids the use of toxic reagents and often proceeds with high enantioselectivity. nih.gov The development of robust and reusable biocatalysts, such as immobilized enzymes, further enhances the sustainability of these processes. researchgate.net
Another green approach involves the replacement of hazardous solvents with more environmentally benign alternatives. rsc.org Researchers are exploring the use of greener solvents or even solvent-free reaction conditions to minimize waste and environmental impact. rsc.org The concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is also a guiding principle. nih.gov This involves designing synthetic routes that minimize the formation of byproducts.
The use of catalytic reagents is inherently greener than stoichiometric ones, and research is ongoing to develop highly efficient and selective catalysts for the synthesis of chiral alcohols. nih.gov This includes both metal-based catalysts and organocatalysts, which can often be used in small quantities and recycled.
Flow Chemistry and Continuous Processing for Efficient Production
Flow chemistry, or continuous processing, is gaining significant traction as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, including chiral alcohols. acs.orgprimescholars.com This approach offers several advantages over traditional batch processing, such as improved safety, better heat and mass transfer, enhanced reaction control, and the potential for straightforward automation and scalability. acs.orgmit.edu
For the production of chiral alcohols, continuous flow systems can be designed to integrate reaction and separation steps, leading to more efficient and streamlined processes. nih.gov For example, a continuous flow reactor could be coupled with a chiral separation unit to produce enantiomerically pure this compound in a continuous fashion. The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities compared to batch reactions. acs.org
Furthermore, flow chemistry enables the safe use of hazardous reagents and intermediates by minimizing their accumulation in the reactor. acs.org This is particularly relevant for certain oxidation or reduction reactions that might be employed in the synthesis of this compound. Researchers are actively developing and optimizing continuous flow methods for various types of chemical transformations relevant to the synthesis of this compound, including hydrogenations, oxidations, and asymmetric reductions. nih.govacs.orgnih.gov
Recent developments have also seen the use of 3D-printed reactors and the integration of in-line analytical techniques for real-time monitoring and control of the reaction process. nih.gov These innovations are paving the way for highly efficient and on-demand manufacturing of chiral chemicals.
Development of Multifunctional Catalytic Systems
The development of advanced catalytic systems is at the heart of modern organic synthesis, and this is particularly true for the production of enantiomerically pure compounds. For the synthesis of this compound, research is focused on creating multifunctional catalysts that can promote multiple transformations in a single step or a cascade sequence. elsevierpure.comnih.govacs.org
These catalysts often incorporate different active sites that can work cooperatively to enhance catalytic activity and stereoselectivity. elsevierpure.com For example, a catalyst might possess both a Lewis acidic site to activate the substrate and a Brønsted basic site to activate the nucleophile. nih.govacs.org This "bifunctional" approach can lead to highly efficient and selective reactions. nih.gov
Chiral phosphoric acids (CPAs) are a class of organocatalysts that have shown great promise in asymmetric catalysis. frontiersin.org They can act as bifunctional catalysts, facilitating a wide range of enantioselective transformations. frontiersin.org Similarly, chiral phosphines are being developed as multifunctional organocatalysts for asymmetric reactions. acs.org
In the realm of metal-based catalysis, researchers are designing multimetallic catalysts where the interplay between different metal centers leads to enhanced catalytic performance. elsevierpure.com The ability to tune the electronic and steric properties of these catalysts by modifying the ligands allows for the optimization of the catalyst for a specific reaction. elsevierpure.com The ultimate goal is to develop catalysts that can mimic the efficiency and selectivity of enzymes, which are nature's own multifunctional catalysts. acs.org
Interdisciplinary Applications in Advanced Materials Science and Bio-inspired Chemistry
The unique properties of chiral molecules like this compound are leading to their exploration in a variety of interdisciplinary fields, particularly in advanced materials science and bio-inspired chemistry. chiralpedia.com
In materials science, the incorporation of chiral units into polymers and liquid crystals can lead to materials with unique optical, electronic, and mechanical properties. chiralpedia.com Chiral materials are being investigated for applications in areas such as chiral photonics, enantioselective separations, and chiral sensors. chiralpedia.com The specific stereochemistry of this compound could be leveraged to create materials with tailored chiroptical responses.
Bio-inspired chemistry seeks to mimic biological processes and structures to create new functional molecules and materials. The chirality of biological molecules is fundamental to their function, and understanding the interactions of chiral synthetic molecules with biological systems is a key area of research. nih.gov For instance, chiral surfaces can influence cell behavior, and this has implications for the design of biomedical devices and tissue engineering scaffolds. nih.gov
The study of how chiral molecules like this compound interact with biological targets is also relevant to drug discovery and development. nih.gov Even if not a drug itself, its role as a chiral building block for pharmaceuticals underscores the importance of understanding chirality in biological contexts. sigmaaldrich.comnih.gov The development of chiral sensors for the detection of specific enantiomers is another area where this compound could find application. chiralpedia.com
Table of Chemical Compounds
| Compound Name |
| This compound |
| 1-phenylethanol |
| Acetophenone (B1666503) |
| Ethanol (B145695) |
| Glucose |
| Propan-2-ol |
Interactive Data Table: Comparison of Synthetic Approaches
| Approach | Key Advantages | Key Research Areas |
| Sustainable and Green Chemistry | Reduced environmental impact, use of renewable resources, safer processes. | Biocatalysis, green solvents, atom economy, catalytic reagents. |
| Flow Chemistry | Improved safety and control, enhanced efficiency, scalability. | Continuous flow reactors, process intensification, in-line analytics. |
| Multifunctional Catalysis | Higher efficiency and selectivity, potential for cascade reactions. | Bifunctional catalysts, multimetallic systems, organocatalysis. |
| Interdisciplinary Applications | Novel materials with unique properties, bio-inspired functionalities. | Chiral polymers, liquid crystals, chiral sensors, biomaterial interactions. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
